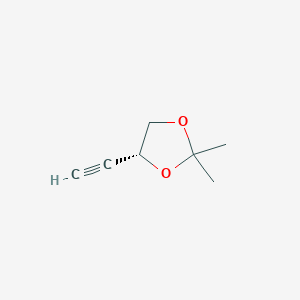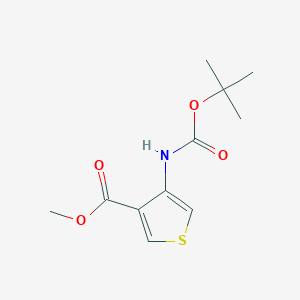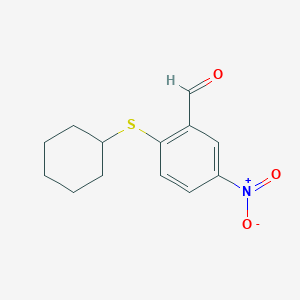
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine, also known as PBA or Pyridoxal-5'-phosphate (PLP) binding amine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as biochemistry, medicine, and agriculture.
Mecanismo De Acción
The mechanism of action of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves its binding to the PLP cofactor of various enzymes. This binding leads to the inhibition or activation of the enzyme, depending on the specific enzyme and the binding site of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine depend on the specific enzyme it binds to. For example, the compound has been shown to inhibit the activity of the enzyme glutamate decarboxylase, which is involved in the production of the neurotransmitter GABA. This inhibition leads to an increase in the levels of glutamate and a decrease in the levels of GABA, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine is its high affinity for PLP, which makes it a useful tool for studying the mechanism of action of PLP-dependent enzymes. However, one of the limitations of the compound is its potential toxicity, which can affect the results of lab experiments.
Direcciones Futuras
There are several future directions for the research on (E)-4-(5-Pyrimidinyl)-3-butene-1-amine. One direction is the development of more potent and selective PLP binding amines for the study of specific PLP-dependent enzymes. Another direction is the investigation of the potential use of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine in the treatment of various diseases, such as Alzheimer's, Parkinson's, and epilepsy. Additionally, the potential use of the compound as a plant growth regulator and its effect on plant physiology can be further studied.
Métodos De Síntesis
The synthesis of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves the reaction between 5-bromo-2-pyrimidinamine and (E)-3-buten-1-amine in the presence of a palladium catalyst. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a PLP binding amine to study the mechanism of action of various enzymes that require PLP as a cofactor. In medicine, it has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy. In agriculture, it has been studied for its potential use as a plant growth regulator.
Propiedades
Número CAS |
180740-71-0 |
|---|---|
Nombre del producto |
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine |
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(E)-4-pyrimidin-5-ylbut-3-en-1-amine |
InChI |
InChI=1S/C8H11N3/c9-4-2-1-3-8-5-10-7-11-6-8/h1,3,5-7H,2,4,9H2/b3-1+ |
Clave InChI |
HXZOBONAESLRFT-HNQUOIGGSA-N |
SMILES isomérico |
C1=C(C=NC=N1)/C=C/CCN |
SMILES |
C1=C(C=NC=N1)C=CCCN |
SMILES canónico |
C1=C(C=NC=N1)C=CCCN |
Sinónimos |
3-Buten-1-amine, 4-(5-pyrimidinyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)
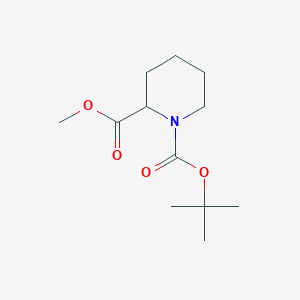
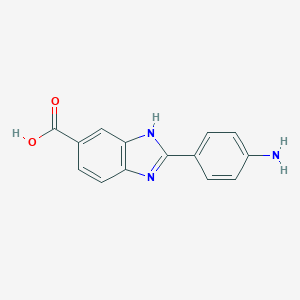
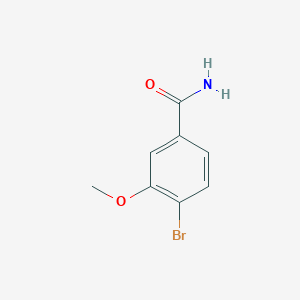
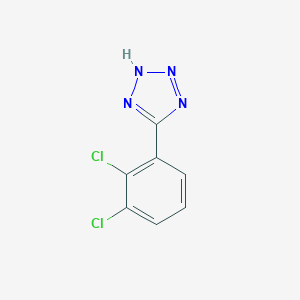

![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)
![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)

